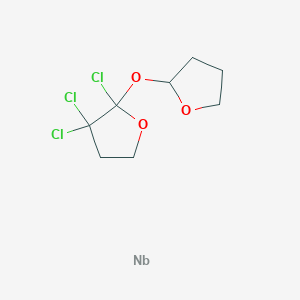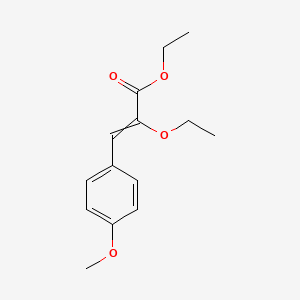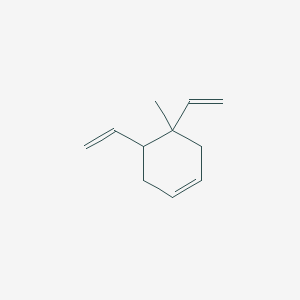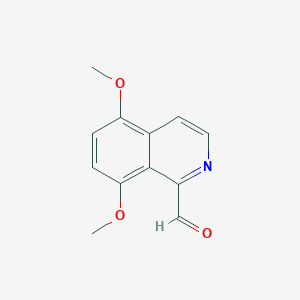
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene is a highly chlorinated derivative of anthracene Anthracene itself is a solid polycyclic aromatic hydrocarbon derived from coal tar
Vorbereitungsmethoden
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be synthesized through the photochlorination of 1,2,3,4,5,6,7,8-octamethylanthracene. This process involves exposing 1,2,3,4,5,6,7,8-octamethylanthracene to chlorine gas under ultraviolet light, leading to the substitution of hydrogen atoms with chlorine atoms . The reaction conditions typically include a controlled environment to prevent over-chlorination and ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated anthraquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene involves its interaction with molecular targets through its chlorinated aromatic structure. The extensive chlorination enhances its reactivity and ability to form stable complexes with various biomolecules. This interaction can disrupt cellular processes, leading to its potential use in antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be compared with other chlorinated anthracenes, such as:
1,2,3,4,5,6,7,8-Octachloroanthracene: This compound has chlorine atoms directly attached to the anthracene ring, leading to different reactivity and applications.
1,2,3,4,5,6,7,8-Octamethylanthracene: The precursor to this compound, it has methyl groups instead of dichloromethyl groups, resulting in distinct chemical properties.
Eigenschaften
CAS-Nummer |
112947-60-1 |
|---|---|
Molekularformel |
C22H10Cl16 |
Molekulargewicht |
841.5 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octakis(dichloromethyl)anthracene |
InChI |
InChI=1S/C22H10Cl16/c23-15(24)7-3-1-4-6(2-5(3)9(17(27)28)13(21(35)36)11(7)19(31)32)10(18(29)30)14(22(37)38)12(20(33)34)8(4)16(25)26/h1-2,15-22H |
InChI-Schlüssel |
LIDFSJWNUZOPLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=C1C(=C(C(=C3C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(=C(C(=C2C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


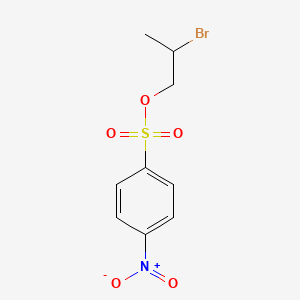
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

![11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid](/img/structure/B14294234.png)
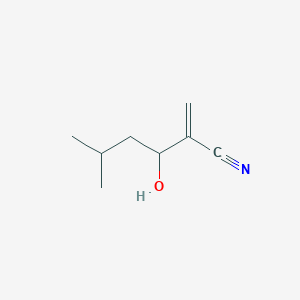
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

